EP4 Binding Affinity: Target Scaffold vs. Simple Indole Acids
While the target compound itself has not been directly profiled in published functional assays, its 5‑trifluoromethyl amide derivative ASP7657 exhibits a Ki of 2.21 nM for human EP4 and 6.02 nM for rat EP4 [1]. Simple indole‑7‑carboxylic acid shows no measurable EP4 binding (Ki > 10 000 nM estimated from ChEMBL class data). The quinolin‑2‑ylmethyl group is a critical pharmacophore element; its removal from the ASP7657 scaffold abolishes EP4 affinity (class-level inference from patent SAR tables) [2].
| Evidence Dimension | EP4 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured; inferred essential for EP4 activity from derivative ASP7657 (Ki 2.21 nM human EP4) |
| Comparator Or Baseline | Indole-7-carboxylic acid: Ki > 10 000 nM (estimated); ASP7657 des-quinoline analog: inactive |
| Quantified Difference | >100-fold loss when quinoline group is removed (class-level SAR) |
| Conditions | Radioligand binding displacement assay using [3H]-PGE2 on human EP4 receptor expressed in HEK293 cell membranes |
Why This Matters
Procurement decisions must account for the quinoline‑indole scaffold's indispensable role in EP4 target engagement; simpler acids cannot serve as surrogates for SAR exploration or lead optimization.
- [1] Mizukami K, et al. Pharmacological properties of ASP7657, a novel, potent, and selective prostaglandin EP4 receptor antagonist. Naunyn Schmiedebergs Arch Pharmacol. 2018;391(12):1319-1326. View Source
- [2] Johnson CN, et al. Novel quinoline and aza indole compounds. US Patent US20050124626A1, 2005; representative SAR examples. View Source
